3-Nitroprop-1-ene: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Drug Development
3-Nitroprop-1-ene: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
3-Nitroprop-1-ene (CAS: 625-46-7), frequently referred to as allyl nitro compound, is a highly reactive aliphatic nitroalkene that serves as a cornerstone building block in modern organic synthesis[1]. For drug development professionals and synthetic chemists, the nitrovinyl moiety presents a unique dual-reactivity profile: it acts both as a potent electrophile in Michael additions and as a versatile dipolarophile in cycloaddition reactions. This whitepaper synthesizes the physicochemical properties of 3-nitroprop-1-ene, maps its critical transformation pathways into bioactive scaffolds (such as 2-nitro-1,3-butadienes and isoxazolines), and provides self-validating experimental protocols to ensure high-fidelity reproducibility in the laboratory.
Physicochemical Profiling and Structural Causality
Understanding the physical properties of 3-nitroprop-1-ene is essential for optimizing reaction conditions, particularly concerning solvent selection and thermal stability. The strong electron-withdrawing nature of the nitro group significantly polarizes the adjacent alkene, dictating its behavior in nucleophilic environments.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of 3-nitroprop-1-ene, providing a baseline for its handling and computational modeling[2],[1]:
| Property | Value | Scientific Implication / Causality | Reference |
| CAS Number | 625-46-7 | Unique identifier for regulatory and procurement tracking. | [2] |
| Molecular Formula | C₃H₅NO₂ | Indicates a high degree of unsaturation and functional density. | [1] |
| Molecular Weight | 87.08 g/mol | Low molecular weight allows for high atom economy in synthesis. | [1] |
| Density | 1.013 g/cm³ | Slightly denser than water; relevant for biphasic extraction protocols. | [2] |
| Boiling Point | 128.6 °C (at 760 mmHg) | High BP relative to MW is driven by the strong dipole moment of the NO₂ group. | [2] |
| XLogP3-AA | 0.8 | Optimal lipophilicity for membrane permeability if retained in drug scaffolds. | [1] |
| Topological Polar Surface Area | 45.8 Ų | Excellent TPSA for oral bioavailability (well below the 140 Ų limit). | [1] |
Chemical Reactivity & Transformation Pathways
3-Nitroprop-1-ene is predominantly utilized to synthesize two major classes of compounds: nitro-functionalized analogues of 1,3-butadiene and 2-isoxazolines .
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Nitro-Butadiene Synthesis: As detailed by , the synthesis of 2-nitro-1,3-butadiene relies on a three-stage process starting from the sodium derivative of 3-nitroprop-1-ene, involving condensation with formaldehyde, acetylation, and subsequent deacetoxylation[3].
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Isoxazoline Synthesis: 3-nitroprop-1-ene acts as an excellent dipolarophile. In [3+2] cycloaddition (32CA) reactions with in situ generated nitrile oxides, it yields 5-(nitromethyl)-3-phenyl-isoxazoline[4]. This reaction is governed by Frontier Molecular Orbital (FMO) theory, where the favorable HOMO-LUMO interaction drives strict regioselectivity.
Fig 1: Chemical transformation pathways of 3-nitroprop-1-ene into bioactive scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a specific analytical checkpoint to confirm causality and reaction progress before proceeding to the next stage.
Protocol 1: Synthesis of 2-Nitro-1,3-butadiene Precursors
This protocol outlines the conversion of 3-nitroprop-1-ene into a conjugated diene via an E1cB elimination pathway[3].
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Step 1: Condensation (Nucleophilic Attack)
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Action: React the sodium salt of 3-nitroprop-1-ene with a stoichiometric amount of formaldehyde at 0 °C.
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Causality: The base deprotonates the acidic alpha-carbon, generating a nucleophilic nitronate that attacks the electrophilic carbonyl of formaldehyde, yielding 2-nitrobut-3-en-1-ol.
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Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material and the appearance of a highly polar spot (due to the new -OH group) validates the condensation.
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Step 2: Acetylation (Leaving Group Activation)
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Action: Treat the isolated 2-nitrobut-3-en-1-ol with acetyl chloride in the presence of pyridine.
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Causality: The hydroxyl group is a poor leaving group. Acetylation converts it into an acetate, priming the molecule for the subsequent elimination step.
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Validation Checkpoint: Conduct FT-IR spectroscopy. The success of this step is confirmed by the appearance of a sharp ester C=O stretch (~1735 cm⁻¹) and the complete disappearance of the broad O-H stretch (~3300 cm⁻¹).
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Step 3: Deacetoxylation (β-Elimination)
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Action: Apply potassium carbonate (K₂CO₃) to the acetylated intermediate in a mild solvent.
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Causality: The weak base promotes an E1cB β-elimination. The electron-withdrawing nitro group stabilizes the intermediate carbanion, driving the expulsion of the acetate group to form the conjugated 2-nitro-1,3-butadiene.
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Validation Checkpoint: ¹H NMR analysis. The appearance of characteristic conjugated diene proton shifts (δ 5.5–6.5 ppm) acts as the definitive proof of successful elimination.
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Protocol 2: Regioselective [3+2] Dipolar Cycloaddition
This workflow details the synthesis of 5-(nitromethyl)-3-phenyl-isoxazoline, utilizing 3-nitroprop-1-ene as the dipolarophile[4].
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Step 1: In Situ Generation of Benzonitrile Oxide
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Action: Treat benzaldoxime with N-chlorosuccinimide (NCS) followed by triethylamine (Et₃N) in dichloromethane.
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Causality: Nitrile oxides are highly reactive and prone to unwanted dimerization (forming furoxans). Generating them in situ ensures a steady, low concentration, maximizing the cross-reaction yield with the alkene.
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Step 2: Cycloaddition
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Action: Introduce 3-nitroprop-1-ene dropwise to the reaction mixture at room temperature.
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Causality: The reaction is governed by FMO theory. The electron-deficient nature of the nitroalkene lowers its LUMO, allowing for a highly favorable interaction with the HOMO of the nitrile oxide, driving strict regioselectivity.
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Step 3: Purification and Validation
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Action: Quench the reaction, evaporate the solvent, and purify via flash chromatography.
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Validation Checkpoint: Utilize 2D NMR (NOESY). Cross-peaks between the phenyl protons and the isoxazoline ring protons will definitively confirm the regiochemistry (5-(nitromethyl)-3-phenyl-isoxazoline over the 4-substituted isomer), validating the FMO-predicted outcome.
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Fig 2: Self-validating experimental workflow for [3+2] dipolar cycloaddition.
Applications in Drug Development
The derivatives synthesized from 3-nitroprop-1-ene hold significant value in medicinal chemistry. The isoxazoline core is a privileged scaffold found in numerous FDA-approved drugs, known for its metabolic stability and ability to participate in hydrogen bonding. Furthermore, the nitro-butadiene derivatives exhibit potent antibacterial and antifungal properties[3]. From a drug development perspective, the retained nitro group in these scaffolds can be easily reduced to a primary amine, providing an ideal attachment point for further functionalization, peptide coupling, or the generation of combinatorial drug libraries.
References
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PubChem , "1-Propene, 3-nitro- | C3H5NO2 | CID 136441", National Institutes of Health. URL:[Link]
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ChemIndex , "625-46-7 | 3-nitroprop-1-ene". URL: [Link]
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Sadowski, M., & Kula, K. (2024). "Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity." Current Chemistry Letters, Growing Science. URL:[Link]
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Mirosław, B. et al. (2023). "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." International Journal of Molecular Sciences, MDPI. URL:[Link]
